2,3-dihydro-1H-cyclopenta[b]naphthalene
Description
Properties
CAS No. |
1624-26-6 |
|---|---|
Molecular Formula |
C13H12 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2,3-dihydro-1H-cyclopenta[b]naphthalene |
InChI |
InChI=1S/C13H12/c1-2-5-11-9-13-7-3-6-12(13)8-10(11)4-1/h1-2,4-5,8-9H,3,6-7H2 |
InChI Key |
VEWAWZXAARZEAN-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=CC=CC=C3C=C2C1 |
Canonical SMILES |
C1CC2=CC3=CC=CC=C3C=C2C1 |
Other CAS No. |
1624-26-6 |
Origin of Product |
United States |
Scientific Research Applications
Photopolymerization and Photoinitiators
Overview : One of the significant applications of 2,3-dihydro-1H-cyclopenta[b]naphthalene is in the development of push-pull dyes that act as photoinitiators for photopolymerization processes. These dyes are essential in fields such as 3D printing and the fabrication of photocomposites.
Case Study : A study conducted by Ke Sun et al. (2020) demonstrated the efficacy of push-pull chromophores derived from 1H-cyclopenta[b]naphthalene-1,3(2H)-dione. These compounds exhibited enhanced photoinitiating abilities compared to traditional dyes, resulting in improved polymerization rates under LED light sources. The research highlighted their application in creating durable photocomposites suitable for various industrial uses .
Table 1: Properties of Push-Pull Dyes Derived from this compound
| Compound Type | Absorption Max (nm) | Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) | Application Area |
|---|---|---|---|
| Push-Pull Dye | 450 | 10,000 | Photopolymerization |
| Traditional Dye | 400 | 5,000 | Standard applications |
Organic Electronics
Overview : The compound also finds applications in organic electronics, particularly in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Its ability to form stable charge transfer complexes makes it suitable for these technologies.
Case Study : Recent research has focused on designing naphthalene-based derivatives with D-π-A configurations that incorporate this compound. These derivatives have shown promising results in enhancing the efficiency of organic solar cells by improving light absorption and charge mobility .
Fluorescent Probes
Overview : Another notable application is in the development of fluorescent probes for biological imaging and diagnostics. The compound's structural properties allow it to be modified to enhance its fluorescence characteristics.
Case Study : A study outlined the synthesis of cyclopenta[b]naphthalene cyanoacrylate dyes that exhibit environment-sensitive fluorescence. By altering the donor and acceptor groups attached to the cyclopenta[b]naphthalene scaffold, researchers achieved varying emission profiles that are useful for monitoring cellular environments .
Chemical Synthesis
Overview : The compound serves as a precursor in various synthetic pathways, including Diels-Alder reactions and other cycloaddition processes.
Case Study : Research on the Diels-Alder reaction involving this compound demonstrated its utility in synthesizing complex polycyclic structures with potential pharmacological properties. The ability to undergo retro-Diels-Alder reactions at elevated temperatures further expands its applicability in synthetic organic chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopenta-Fused Naphthalene Derivatives
Hexahydro Analogues
- 2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalene (C₁₃H₁₆):
- Structure : Features additional saturation in the fused rings, resulting in a boat-like conformation.
- Properties : Higher hydrophobicity (LogP = 3.05) compared to the dihydro analogue (LogP ≈ 2.8 estimated) due to reduced aromaticity .
- Applications : Primarily explored in hydrocarbon chemistry for synthetic intermediates.
Cyclopropane-Fused Analogues
Functionalized Derivatives of 2,3-Dihydro-1H-cyclopenta[b]naphthalene
Comparison with Quinoline Analogues
While 2,3-dihydro-1H-cyclopenta[b]quinoline shares structural similarities, its nitrogen-containing aromatic system confers distinct properties:
- Biological Activity: Quinoline derivatives show potent acetylcholinesterase (AChE) inhibition (e.g., IC₅₀ = 3.65 nM for compound 6h) but lower photostability compared to naphthalene-based analogues .
- Electronic Properties: The nitrogen atom in quinoline increases electron density, making it less suitable than naphthalene derivatives for electron-deficient materials .
Structural and Conformational Analysis
- 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol: Conformation: Cyclopentane ring adopts an envelope conformation, enabling steric flexibility for functionalization . Reactivity: The hydroxyl group facilitates hydrogen bonding, enhancing solubility in polar solvents compared to non-functionalized analogues.
Key Research Findings
Photostability: Microemulsion formulations of 7-methoxy-2,3-dihydro-1H-cyclopenta[b]naphthalene-1-one show 50% higher stability than ethanol solutions, critical for topical applications .
Electronic Tuning : Nitro groups on DMP reduce band gaps to 2.048 eV, outperforming trifluoromethyl-substituted analogues (2.157 eV) .
Biodistribution: Radiolabeled dihydroquinoline derivatives demonstrate selective AChE inhibition in brain tissues, a trait yet to be optimized in naphthalene-based systems .
Preparation Methods
Key Steps:
-
Cycloaddition : Initial [4+2] cycloaddition forms a bicyclic adduct.
-
Cycloreversion : Heating at 170°C in a sealed tube induces retro-DA cleavage, eliminating ethylene and yielding the aromatized product.
Conditions :
| Parameter | Value |
|---|---|
| Temperature | 170°C |
| Solvent | None (neat conditions) |
| Reaction Time | 12 hours |
| Yield | 86% |
Advantages : High yield and simplicity.
Limitations : Requires precise temperature control to prevent side reactions.
Sodium Borohydride Reduction of Ketone Precursors
Reduction of ketone derivatives, such as benz[f]indanone, using sodium borohydride (NaBH₄) provides access to the alcohol intermediate, which can be dehydrated to form the target compound.
Procedure:
-
Reduction : Benz[f]indanone is treated with NaBH₄ in a THF/MeOH solvent mixture at 0°C to room temperature.
-
Crystallization : The resulting alcohol is purified via recrystallization (hexane/chloroform).
Conditions :
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₄ (1.2 equiv.) |
| Solvent | THF/MeOH (3:2) |
| Temperature | 0°C → rt |
| Yield | 89% |
Advantages : Mild conditions and high functional group tolerance.
Limitations : Requires additional dehydration step for final aromatization.
Microwave-Assisted Intramolecular Dehydro-Diels-Alder (IDDDA) Reaction
The IDDDA reaction enables rapid construction of the cyclopenta[b]naphthalene core from enyne precursors under microwave irradiation.
Mechanism:
-
Enyne Substrate Preparation : Formylation of alkynes followed by cyclization.
-
Microwave Cyclization : Heating at 180°C for 1 hour induces intramolecular cyclization.
Conditions :
| Parameter | Value |
|---|---|
| Catalyst | None |
| Solvent | o-Dichlorobenzene |
| Temperature | 180°C (microwave) |
| Reaction Time | 1 hour |
| Yield | 73–80% |
Advantages : Reduced reaction time and scalability.
Limitations : Requires specialized microwave equipment.
Cyclization of Enyne Precursors Under Conventional Heating
Enyne substrates undergo thermal cyclization in non-polar solvents to form the target compound. This method is documented in patent literature for related derivatives.
Example :
-
Substrate : Methyl this compound-4-carboxylate.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Time | Key Equipment |
|---|---|---|---|---|
| Retro-DA | 86 | 170 | 12 hours | Sealed tube |
| NaBH₄ Reduction | 89 | 0 → rt | 2 hours | Standard glassware |
| Microwave IDDDA | 73–80 | 180 | 1 hour | Microwave reactor |
| Enyne Cyclization | 75 | 100 (reflux) | 12 hours | Reflux apparatus |
Trends :
-
Microwave methods offer time efficiency but lower yields compared to thermal approaches.
-
Retro-DA and NaBH₄ reduction are optimal for high-purity synthesis.
Structural Characterization and Validation
Post-synthesis analysis includes:
Q & A
Q. Key Considerations :
- Monitor reaction progress using NMR for intermediate characterization.
- Optimize solvent systems (e.g., THF/MeOH ratios) to enhance yield.
Basic: How can NMR and X-ray diffraction resolve structural ambiguities in cyclopenta-fused naphthalenes?
Methodological Answer:
- ¹H-NMR : Distinct splitting patterns (e.g., AA′BB′ for H2/H3 protons) and chemical shifts (e.g., δ 5.39 for hydroxyl groups) provide insights into electronic environments and stereochemistry .
- X-ray Diffraction : Envelope conformations in cyclopentene rings (puckering parameters: Q(2) = 0.2503 Å, φ(2) = 110.1°) and intermolecular interactions (O–H⋯O hydrogen bonds, π-π stacking at 3.8981 Å) validate crystal packing models .
Q. Protocol :
- Use 400 MHz NMR for high-resolution spectra.
- Refine X-ray data with software (e.g., SHELX) to quantify torsion angles (e.g., C9–C8–C13–O1 = -141.52°) .
Advanced: How do computational models reconcile discrepancies in thermodynamic properties of methyl-substituted naphthalenes?
Methodological Answer:
For 2,3-dimethylnaphthalene, statistically calculated entropy values (S(T)) diverge from experimental data due to incomplete parameterization of alkyl-substituted aromatic systems .
Q. Validation Strategies :
Compare experimental condensed-phase thermochemistry (e.g., ΔfH°liquid) with Density Functional Theory (DFT) calculations.
Incorporate corrections for non-covalent interactions (e.g., van der Waals forces) in computational models.
Use high-precision calorimetry to refine heat capacity (Cp) and entropy values .
Advanced: What methodologies elucidate catalytic conversion mechanisms of cyclopenta-fused PAHs under high-temperature conditions?
Methodological Answer:
- Kinetic Analysis : Study pseudo-first-order reaction kinetics for naphthalene derivatives using nickel-based catalysts. Account for inhibition by H₂S via competitive adsorption experiments .
- In Situ Spectroscopy : Employ FTIR or Raman spectroscopy to track intermediate species (e.g., adsorbed benzene radicals) during gasification .
Q. Data Interpretation :
- Model activation energies (Ea) using Arrhenius plots.
- Validate turnover frequencies (TOF) under varying partial pressures of H₂ .
Advanced: How can researchers address contradictions between experimental and computational thermodynamic data for cyclopenta-fused systems?
Methodological Answer:
Data Harmonization : Cross-reference experimental datasets (e.g., NIST WebBook) with computational outputs (e.g., Gaussian simulations) .
Error Analysis : Quantify uncertainties in calculated entropy (e.g., ±5 J/mol·K) using Monte Carlo methods.
Experimental Replication : Repeat gas-phase thermochemistry measurements (e.g., combustion calorimetry) under controlled conditions .
Basic: What techniques assess the lipophilicity of cyclopenta-fused quinoline derivatives for pharmacological studies?
Methodological Answer:
Q. Best Practices :
- Validate results with HPLC-UV for compound purity.
- Use molecular docking to predict binding affinities to acetylcholinesterase .
Advanced: What strategies mitigate bias in toxicological studies of naphthalene derivatives?
Methodological Answer:
- Risk of Bias (RoB) Assessment : Apply standardized questionnaires (Table C-6/C-7) to evaluate randomization, allocation concealment, and outcome reporting in animal/human studies .
- Confidence Rating : Rate evidence quality using NIH/NTP frameworks (e.g., "high confidence" for replicated in vivo hepatotoxicity data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
